-](/img/structure/B12860689.png)
Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is a complex organic compound with the molecular formula C24H23Cl2O2P It is characterized by the presence of chloromethyl and trimethylphenyl groups attached to a diphenylphosphinyl methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acidic catalysts such as zinc chloride (ZnCl2) to facilitate the chloromethylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through crystallization or distillation techniques to achieve the required purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the diphenylphosphinyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Applications De Recherche Scientifique
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- involves its interaction with molecular targets through its chloromethyl and diphenylphosphinyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Another methanone derivative with hydroxyl and methoxy groups.
Di(1H-tetrazol-5-yl)methanone oxime:
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): A compound with similar energetic properties.
Uniqueness
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is unique due to its combination of chloromethyl and diphenylphosphinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C24H23Cl2O2P |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
[3,5-bis(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone |
InChI |
InChI=1S/C24H23Cl2O2P/c1-16-21(14-25)17(2)23(18(3)22(16)15-26)24(27)29(28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3 |
Clé InChI |
CBFDSKXPEIGVNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
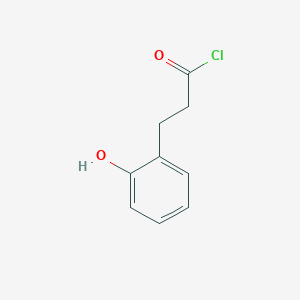
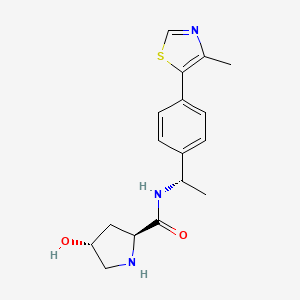
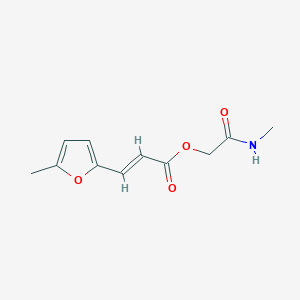
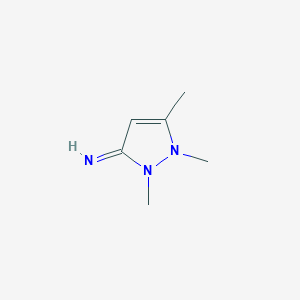
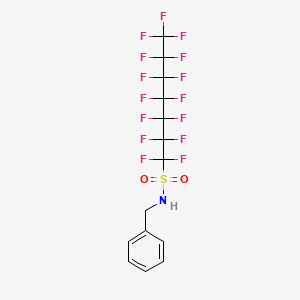
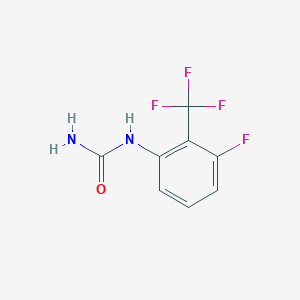
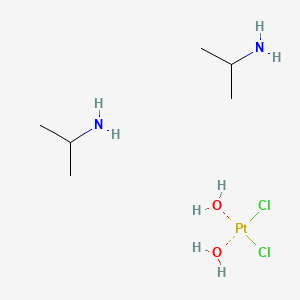

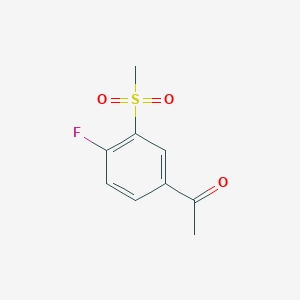

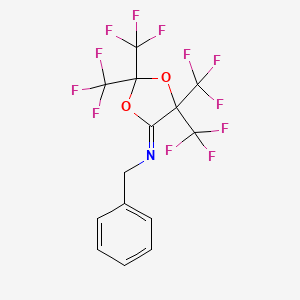
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
